3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a cyclohexylamino group, an iodine atom, and a dimethylcyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the iodination of 5,5-dimethylcyclohex-2-en-1-one followed by the introduction of the cyclohexylamino group. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The cyclohexylamino group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The cyclohexylamino group may interact with biological receptors or enzymes, while the iodine atom can participate in halogen bonding or other interactions. The compound’s effects are mediated through these interactions, leading to various biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamino group but lacking the iodine and dimethylcyclohexenone structure.
3-(Cyclohexylamino)propanesulfonic acid: A compound with a cyclohexylamino group and a sulfonic acid moiety.
Uniqueness
3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both the iodine atom and the dimethylcyclohexenone structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZBCGLBDCQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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